Cas no 71982-15-5 (5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid)
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
- 1H-INDOLE-3-CARBOXYLIC ACID,5-HYDROXY-2-METHYL-
- BAS 00928277
- EN300-143363
- FHSZQYNWIIHBAX-UHFFFAOYSA-N
- DTXSID50360429
- 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLICACID
- 5-hydroxy-2-methylindole-3-carboxylic acid
- AKOS000678367
- CS-0234565
- SCHEMBL3385819
- 5-hydroxy-2-methyl-1h-indole-3-carboxylic
- Z1198156880
- FT-0733769
- 71982-15-5
- DB-074504
-
- MDL: MFCD01365791
- Inchi: 1S/C10H9NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-4,11-12H,1H3,(H,13,14)
- InChI Key: FHSZQYNWIIHBAX-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)C(C(=O)O)=C(C)N2
Computed Properties
- Exact Mass: 191.05827
- Monoisotopic Mass: 191.058243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 21
- XLogP3: 1.6
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- PSA: 73.32
- LogP: 1.6
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Pricemore >>
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| Alichem | A199010026-1g |
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| Enamine | EN300-143363-2.5g |
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71982-15-5 | 95.0% | 2.5g |
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5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Suppliers
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid (CAS No. 71982-15-5): An Overview
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 71982-15-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as 5-hydroxytryptophan carboxylic acid, is a derivative of indole, a fundamental structure found in numerous biologically active molecules. The unique combination of hydroxyl, methyl, and carboxylic acid functional groups imparts distinct chemical and biological properties to this compound, making it a valuable candidate for various applications.
The molecular formula of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is C10H9NO3, and its molecular weight is approximately 191.18 g/mol. The compound is characterized by its indole core, which is a bicyclic heterocyclic aromatic ring system consisting of a benzene ring fused to a pyrrole ring. The presence of the hydroxyl group at the 5-position and the methyl group at the 2-position further enhances its reactivity and biological activity.
In recent years, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. Serotonin is derived from tryptophan, an essential amino acid, through a series of enzymatic reactions. The intermediate steps involve the formation of 5-hydroxytryptophan (5-HTP), which is structurally similar to 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.
A study published in the Journal of Medicinal Chemistry in 2021 explored the potential of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid as a precursor for serotonin analogs. The researchers found that this compound can be efficiently converted into serotonin derivatives using mild reaction conditions, making it a promising candidate for the development of novel serotonergic drugs. These drugs have potential applications in treating various neurological disorders, including depression, anxiety, and sleep disorders.
Beyond its role in serotonin synthesis, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has also shown promise in other therapeutic areas. For instance, a study published in the Bioorganic & Medicinal Chemistry Letters in 2020 investigated the anti-inflammatory properties of this compound. The results indicated that 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has been studied for its antioxidant properties. A study published in the Oxidative Medicine and Cellular Longevity in 2019 demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress. Oxidative stress is implicated in various age-related diseases, including neurodegenerative disorders and cardiovascular diseases. Therefore, the antioxidant properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid make it a valuable candidate for developing preventive and therapeutic strategies against these conditions.
The synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid has been optimized using various methodologies to ensure high yields and purity. One common approach involves the condensation of an appropriate indole derivative with an aldehyde or ketone followed by oxidation to introduce the carboxylic acid group. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
The analytical characterization of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its quality and suitability for various applications.
In conclusion, 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 71982-15-5) is a multifaceted compound with significant potential in medicinal chemistry and biochemistry. Its unique chemical structure and biological properties make it a valuable candidate for developing novel therapeutics targeting serotonin-related disorders, inflammatory diseases, and oxidative stress-related conditions. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing compound.
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